Galbinic acid

Description

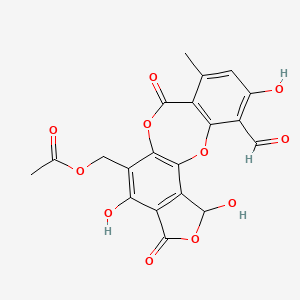

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXDYQQUZKOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Galbinic Acid: A Technical Guide to Its Natural Sources and Prevalence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid is a naturally occurring depsidone, a type of phenolic compound, found primarily in lichens. As a secondary metabolite, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its prevalence as documented in the current scientific literature, and standardized methodologies for its extraction and analysis. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Prevalence

This compound has been identified as a constituent of several species within the lichen genus Usnea. Lichens are symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species. The production of this compound is attributed to the fungal partner in this symbiosis.

While the presence of this compound has been confirmed in specific Usnea species, quantitative data on its concentration and prevalence remains limited in the available scientific literature. Many studies on the chemical composition of Usnea lichens focus predominantly on the more abundant and well-studied usnic acid. Therefore, the concentration of this compound in various lichen thalli is not well-documented.

Table 1: Documented Natural Sources of this compound

| Genus | Species | Common Name | Reference(s) |

| Usnea | Usnea undulata | Wiry Beard Lichen | [1] |

| Usnea | Usnea dasaea | N/A | [2] |

| Usnea | Usnea shimadae | N/A | [2] |

Note: The lack of extensive quantitative data is a significant gap in the current understanding of this compound's distribution and concentration in nature. Further targeted phytochemical analyses are required to establish a comprehensive profile of its prevalence.

Experimental Protocols

The following sections detail generalized experimental workflows for the extraction, isolation, and analysis of this compound from lichen material. These protocols are based on established methods for the study of lichen secondary metabolites.

Extraction of Lichen Metabolites

A common and effective method for extracting this compound and other lichen acids is solvent extraction. Acetone is a frequently used solvent due to its ability to dissolve a wide range of lichen substances.

Methodology:

-

Sample Preparation: Air-dry the collected lichen thalli (e.g., Usnea undulata) at room temperature in a well-ventilated area, avoiding direct sunlight to prevent degradation of chemical constituents. Once dried, grind the lichen material into a fine powder using a blender or a mortar and pestle.

-

Maceration: Submerge the powdered lichen material in acetone in a sealed container. A common ratio is 10 grams of lichen powder to 100 mL of acetone.

-

Extraction: Allow the mixture to stand at room temperature for a minimum of 24 hours, with occasional agitation to enhance extraction efficiency. For exhaustive extraction, this process can be repeated three times with fresh solvent.

-

Filtration and Concentration: After the extraction period, filter the mixture to separate the acetone extract from the solid lichen residue. Combine the filtrates if multiple extractions were performed. Evaporate the acetone under reduced pressure using a rotary evaporator to yield a crude extract.

Analytical Methods

a) Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of lichen extracts and to monitor the progress of isolation procedures.

Methodology:

-

Sample Application: Dissolve a small amount of the crude lichen extract in acetone. Apply a small spot of the dissolved extract onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a suitable solvent system. A commonly used solvent system for separating Usnea metabolites is a mixture of hexane, methyl tert-butyl ether, and formic acid.

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the separated compounds under UV light (254 nm and 366 nm). Further visualization can be achieved by spraying the plate with a 10% sulfuric acid solution followed by heating. Different compounds will appear as distinct spots with characteristic colors and retention factors (Rf values).

b) High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Sample Preparation: Dissolve the crude extract in an appropriate solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter to remove particulate matter.

-

Instrumentation: Utilize a reversed-phase HPLC system equipped with a C18 column and a photodiode array (PDA) or UV-Vis detector.

-

Mobile Phase: A gradient elution using a mixture of two solvents is typically employed. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile. The gradient would gradually increase the proportion of Solvent B to elute compounds of increasing polarity.

-

Detection: Monitor the eluent at a wavelength where this compound exhibits strong absorbance. The specific wavelength would need to be determined by analyzing a purified standard of this compound.

-

Quantification: For quantitative analysis, a calibration curve must be prepared using a certified reference standard of this compound at various known concentrations. The concentration of this compound in the lichen extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways

Despite a thorough review of the scientific literature, no studies were identified that specifically investigate the signaling pathways modulated by this compound. Research into the biological activities of many lichen-derived compounds is still in its early stages. Future studies are needed to elucidate the mechanisms of action and potential cellular targets of this compound. Searches for signaling pathways often yield results for the similarly named "gallic acid," which is a structurally different compound with distinct biological activities and should not be confused with this compound.[3][4][5][6]

Visualizations

The following diagrams illustrate the generalized experimental workflows described in this guide.

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

This compound is a secondary metabolite present in certain species of the Usnea lichen genus. This guide provides an overview of its known natural sources and outlines general protocols for its extraction and analysis. A significant knowledge gap exists regarding the quantitative prevalence of this compound and its biological signaling pathways. The methodologies and information presented here are intended to provide a foundation for future research aimed at further characterizing this natural product and exploring its potential applications.

References

- 1. scilit.com [scilit.com]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid (CASRN 125-46-2) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gallic acid and loganic acid attenuate amyloid-β oligomer-induced microglia damage via NF-КB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling Galbinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a depsidone-class lichen metabolite, has been identified as a constituent of various Usnea species. While not as extensively studied as its well-known counterpart, usnic acid, this compound has demonstrated notable biological activity, particularly antimicrobial properties, making it a compound of interest for further investigation. This technical guide provides a detailed overview of the discovery, history, chemical properties, and known biological activities of this compound, with a focus on the experimental methodologies employed in its study.

Discovery and History

The initial characterization of the chemical constituents of Usnea species dates back to the early 20th century. While an early mention of a related substance may exist in a 1934 publication by Asahina and Tsukamoto on the constituents of Usnea species, the definitive isolation and structural elucidation of this compound were reported in 1975 by John A. Elix and Udomsri Engkaninan.[1] They isolated the compound from the lichen Usnea undulata and determined its structure through a combination of spectroscopic and chemical methods.[1] this compound is also known by its systematic name, α-acetylsalazinic acid.[1]

Chemical and Physical Properties

This compound is a depsidone with the chemical formula C₂₀H₁₄O₁₁.[2] Its molecular weight is 430.3 g/mol .[2]

| Property | Value | Reference |

| CAS Number | 56691-88-4 | [2] |

| Molecular Formula | C₂₀H₁₄O₁₁ | [2] |

| Molecular Weight | 430.3 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |

A 2017 study utilizing Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Orbitrap Tandem Mass Spectrometry (UHPLC-ESI-OT-MS-MS) on extracts of Usnea species identified this compound (referred to as peak 32 in the study) and reported a molecular anion [M-H]⁻ at an m/z of 429.0516.

Experimental Protocols

Isolation of this compound from Usnea undulata

The following is a generalized protocol based on the methodologies for isolating lichen compounds. The specific details from the original 1975 publication by Elix and Engkaninan are crucial for precise replication.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from lichen material.

-

Extraction: The dried and ground lichen thalli of Usnea undulata are extracted with a suitable organic solvent, such as acetone or diethyl ether, using a Soxhlet apparatus or maceration.

-

Concentration: The resulting extract is filtered to remove solid lichen material, and the solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane or toluene) and gradually increasing the polarity with the addition of ethyl acetate and/or acetic acid.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the desired compound are combined, and the solvent is evaporated. The residue is then recrystallized from an appropriate solvent system to yield pure this compound.

Synthesis of this compound (α-acetylsalazinic acid)

Elix and Engkaninan reported a synthetic route to this compound from salazinic acid.[1] While noting the inefficiency of direct acetylation in glacial acetic acid, they suggested an improved method.[1]

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound from salazinic acid.

-

Reaction Setup: Salazinic acid is suspended in a mixture of acetic anhydride and a co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

-

Workup: After cooling, the reaction mixture is poured into water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization to yield this compound.

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound has been evaluated using broth microdilution methods. The following is a generalized protocol based on standard antimicrobial susceptibility testing procedures.

Workflow for Broth Microdilution Assay

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus cereus, Staphylococcus aureus) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-positive bacteria.

| Organism | MIC (µg/mL) | Reference |

| Bacillus cereus | 62.5 | |

| Bacillus subtilis | 62.5 | |

| Staphylococcus aureus | 250 | |

| Staphylococcus epidermidis | >250 | |

| Escherichia coli | 125 | |

| Shigella sonnei | >250 |

Note: The specific references for the MIC values need to be confirmed from the full text of the relevant publications.

Future Directions

This compound remains a relatively understudied lichen metabolite. Further research is warranted in several areas:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are needed to create a complete and publicly available spectral database for this compound.

-

Total Synthesis: The development of an efficient and scalable total synthesis would enable the production of larger quantities of this compound for extensive biological evaluation.

-

Expanded Biological Screening: The biological activity of this compound should be investigated beyond its antibacterial properties, including potential antiviral, antifungal, and anticancer activities.

-

Mechanism of Action Studies: For its antibacterial activity, studies to elucidate the specific molecular targets and mechanisms of action are crucial.

Conclusion

This compound, a depsidone isolated from Usnea undulata, represents a natural product with demonstrated antibacterial activity. This technical guide has summarized the key historical and chemical information and provided an overview of the experimental protocols used in its study. Further in-depth research, particularly in obtaining comprehensive analytical data and exploring its full biological potential, is necessary to determine the viability of this compound as a lead compound for drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Galbanic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of galbanic acid, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, outlines general experimental protocols for property determination, and visualizes key biological signaling pathways influenced by this compound.

Core Physicochemical Properties

Galbanic acid is a sesquiterpene coumarin found in various Ferula species.[1][2] Its chemical and physical properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Data Summary

The following table summarizes the key physicochemical properties of galbanic acid.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₅ | [3][4][5][6] |

| Molecular Weight | 398.49 g/mol | [3][4][5][6][7] |

| Appearance | White powder | [7] |

| Melting Point | 94-96 °C | [3][6] |

| Boiling Point | 573.2 ± 45.0 °C (Predicted) | [3][6] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 4.73 ± 0.10 (Predicted) | [3][6] |

| LogP (XlogP3-AA) | 5.1 | [5][8] |

| Water Solubility | 0.01312 mg/L at 25 °C (Estimated) | [8] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental details for galbanic acid are not extensively published, the following are standard methodologies for determining the properties listed above.

Caption: Galbanic acid's inhibition of the PI3K/Akt/mTOR pathway.

3.2. Downregulation of Androgen Receptor (AR) Signaling Galbanic acid has demonstrated anti-androgen activities by down-regulating the abundance and signaling of the androgen receptor (AR) in prostate cancer cells. T[1][2]his action promotes proteasomal degradation of the AR protein. The subsequent inhibition of the cyclin/CDK4/6/RB/E2F pathway leads to G1 phase cell cycle arrest.

Caption: Galbanic acid's inhibition of the EGFR/HIF-1α pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. galbanic acid | 3566-55-0 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (-)-Galbanic acid | C24H30O5 | CID 7082474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3566-55-0 CAS MSDS (galbanic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. golexir.com [golexir.com]

- 8. galbanic acid, 3566-55-0 [thegoodscentscompany.com]

Spectroscopic Profile of Galbinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data of Galbinic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a depsidone isolated from the lichen Usnea undulata. The information presented is crucial for the identification, characterization, and further investigation of this moderately active antibacterial compound.

This compound, with the molecular formula C₂₀H₁₄O₁₁ and a molecular weight of 430.3 g/mol , is an off-white solid soluble in various organic solvents, including ethanol, methanol, DMF, and DMSO.[1] Its structure was first elucidated by Elix and Engkaninan in 1975, relying heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of this compound and its derivatives shows characteristic absorption bands indicative of its functional groups. For instance, a derivative of this compound exhibits strong carbonyl (C=O) stretching vibrations at 1780, 1748, 1650, and 1622 cm⁻¹. Another related compound shows a carbonyl peak at 1642 cm⁻¹. These absorptions are typical for the ester and ketone functionalities present in the depsidone core structure.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carbonyl (C=O) | 1780, 1748, 1650, 1622, 1642 (from derivatives) |

Mass Spectrometry (MS)

Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry has identified the molecular anion of this compound at a mass-to-charge ratio (m/z) of 429.0463.

| Ion | m/z |

| [M - H]⁻ | 429.0463 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Isolation of this compound

A typical isolation protocol for this compound from its natural source, Usnea undulata, involves the following steps:

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and ground lichen material is subjected to extraction using a suitable organic solvent, such as diethyl ether or acetone, in a Soxhlet apparatus.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative thin-layer chromatography (TLC), to separate the different chemical constituents.

-

Purification: Fractions containing this compound are collected and further purified by recrystallization from an appropriate solvent system to yield the pure compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR). The purified this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS). For high-resolution mass data, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are employed. The sample is dissolved in a suitable solvent and introduced into the ion source. Data is collected in either positive or negative ion mode.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a logical process where information from different techniques is combined to elucidate the chemical structure of a compound like this compound.

References

Galbanic Acid: A Technical Guide for Researchers

CAS Number: 3566-55-0[1][2][3][4][5][6] Molecular Formula: C₂₄H₃₀O₅[1][2][3][7][8]

This technical guide provides an in-depth overview of galbanic acid, a sesquiterpene coumarin with significant therapeutic potential. The document covers its fundamental properties, synthesis, and biological activities, with a focus on experimental data and molecular pathways for researchers, scientists, and drug development professionals.

Physicochemical Properties

Galbanic acid is a naturally occurring compound found in plants of the Ferula genus.[2][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 398.49 g/mol | [1][3][4][7] |

| IUPAC Name | 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid | [2] |

| Appearance | White powder | [4] |

| Storage Temperature | -20°C | [4] |

| XlogP3-AA | 5.10 (estimated) | [5] |

| Water Solubility | 0.01312 mg/L @ 25 °C (estimated) | [6] |

Synthesis of Galbanic Acid

The chemical synthesis of galbanic acid has been a subject of interest due to its complex structure and biological activity. An improved synthesis pathway starts from 7-hydroxycoumarin (umbelliferone) and R-pulegone.[7] A key improvement in the synthesis involves the use of ethyl cyanoformate instead of ethyl chloroformate, which significantly increases the reaction yield from 40% to 80%.[7] Additionally, a microwave-assisted Mitsunobu etherification for the coupling of umbelliferone has been shown to increase the yield of that step from 6% to 28%.[7]

Biological Activities and Quantitative Data

Galbanic acid exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various experimental studies.

Anticancer Activity

| Cell Line/Model | Assay | Result | IC₅₀/Concentration | Reference |

| Glioblastoma Cells | Proliferation Assay | Significantly decreased cell proliferation | Not specified | [3][5] |

| Glioblastoma Cells | Cell Cycle Analysis | Inhibited cell cycle progression | Not specified | [3][5] |

| Glioblastoma Cells | Apoptosis Assay | Stimulated apoptosis | Not specified | [3][5] |

| Glioblastoma Cells | Migration Assay | Decreased migration capability | Not specified | [3][5] |

| H460 Non-Small Cell Lung Carcinoma | Apoptosis Assay | Induced apoptosis via caspase activation and Mcl-1 inhibition | Not specified | [9] |

| LNCaP Prostate Cancer Cells | Androgen Receptor (AR) Abundance | Down-regulated AR protein abundance | Not specified | [7] |

| LNCaP Prostate Cancer Cells | Cell Cycle Analysis | Induced G1 arrest | Not specified | [7] |

| C26 Tumor-implanted Balb/C Mice | In vivo tumor growth | 78% growth delay (in combination with radiation) | Not specified | [10] |

| C26 Tumor-implanted Balb/C Mice | Lifespan | Median lifespan of 28 days (in combination with radiation) vs. 16 days in control | Not specified | [10] |

| Epstein-Barr Virus Early Antigen Activation | In vitro assay | Showed valuable anti-tumor promoting activity | IC₅₀: 11.8 nM | [4] |

Antimicrobial Activity

| Organism | Antibiotic | Effect of Galbanic Acid (100 µg/ml) | Reference |

| Staphylococcus aureus | Penicillin G | MIC decreased from 64 µg/ml to 1 µg/ml | [11] |

| Staphylococcus aureus | Cephalexin | MIC decreased from 128 µg/ml to 1 µg/ml | [11] |

Other Biological Activities

| Activity | Model | Result | Concentration | Reference |

| Farnesyltransferase Inhibition | In vitro | Significant dose-dependent inhibition | IC₅₀: 2.5 µg/mL | [4] |

| Efflux Pump Inhibition | S. aureus clinical isolates | Enhanced accumulation of ethidium bromide | 300 µg/ml | [12] |

| Lipin-1 and Lipin-2 Gene Expression | HepG2 cells with palmitate-induced lipid accumulation | Increased gene expression | 300 µM | [13] |

Experimental Protocols

Cell Proliferation, Migration, and Apoptosis in Glioblastoma Cells

-

Cell Culture: Glioblastoma cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of galbanic acid.

-

Proliferation Assay: Cell proliferation is assessed using standard methods such as MTT or BrdU assays.

-

Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry.

-

Apoptosis Assay: Apoptosis can be determined by methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

-

Migration Assay: The effect on cell migration is evaluated using wound healing assays or transwell migration assays.

-

Western Blotting: Protein levels of key signaling molecules (e.g., p-Akt) are determined by Western blotting to elucidate the mechanism of action.[3]

In Vivo Antitumor Activity in a Mouse Model

-

Animal Model: Inbred male Balb/C mice are used.

-

Tumor Implantation: C26 colon carcinoma cells (500,000 cells) are injected subcutaneously into the right flank of the mice.

-

Treatment Groups: The mice are divided into four groups: control, radiation alone, galbanic acid alone, and a combination of radiation and galbanic acid.

-

Outcome Measures: The lifespan of the mice, tumor growth (measured regularly), and the weight of the mice are evaluated.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods to determine significance (P < 0.05).[10]

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Clinical isolates or standard strains of bacteria (e.g., Staphylococcus aureus) are used.

-

Methodology: Broth microdilution or macrodilution methods are employed according to established guidelines (e.g., CLSI).

-

Procedure: Serial dilutions of the antibiotic are prepared in the presence or absence of a sub-inhibitory concentration of galbanic acid. The bacterial inoculum is added to each well/tube.

-

Incubation: The plates/tubes are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11][12]

Signaling Pathways and Molecular Mechanisms

Galbanic acid has been shown to modulate several key signaling pathways involved in cancer progression. One of the well-documented pathways is the PI3K/Akt/mTOR pathway.

Caption: Galbanic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Studies have shown that galbanic acid reduces the gene expression of PI3K, Akt, and mTOR, while increasing the expression of the tumor suppressor PTEN.[3] This leads to a decrease in the phosphorylation of Akt, ultimately inhibiting downstream processes that promote cell proliferation, survival, and cell cycle progression in cancer cells.[3]

Another important mechanism of action for galbanic acid is the downregulation of the androgen receptor (AR) in prostate cancer cells.[7] This is achieved by promoting the proteasomal degradation of the AR protein, which is a distinct mechanism from that of traditional AR antagonists.[7]

Analytical Methods for Determination

The determination and quantification of galbanic acid in various matrices are crucial for research and quality control. Several analytical techniques can be employed for this purpose. While the search results provided more information on the analysis of a similarly named compound, gallic acid, the principles of these methods are applicable. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of natural products like galbanic acid.[14] Other chromatographic methods such as thin-layer chromatography (TLC) and gas chromatography (GC), as well as capillary electrophoresis and various spectroscopic methods, can also be utilized.[14][15] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

References

- 1. Synthesis, biosynthesis and biological activities of galbanic acid - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of Galbanic Acid on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Galbanic Acid on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. galbanic acid, 3566-55-0 [thegoodscentscompany.com]

- 7. tandfonline.com [tandfonline.com]

- 8. (-)-Galbanic acid | C24H30O5 | CID 7082474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preliminary Study the Effect of Galbanic Acid on the Efficacy of Radiation Therapy on O26 Tumor Cells Implanted In Balb-C Mice [ijmp.mums.ac.ir]

- 11. Galbanic acid from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect Of Galbanic Acid, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Effect of Galbanic Acid on Lipin-1 and Lipin-2 Genes in Fatty Liver Cells with Palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. Gallic Acid: Review of the Methods of Determination and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of Galbinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galbinic acid, a sesquiterpene coumarin primarily isolated from plants of the Ferula species, has emerged as a compound of interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development efforts. While research is ongoing, this compound has demonstrated significant potential, particularly in oncology and infectious disease, by modulating various cellular and molecular pathways.[1][3]

Introduction

This compound (GBA) is a natural compound that has been the subject of various studies to elucidate its therapeutic potential.[1] Structurally, it is a sesquiterpene coumarin, a class of compounds known for their diverse pharmacological effects.[2] GBA has been investigated for several biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, anticoagulant, antiviral, and antileishmanial effects.[1][3][4] This guide will synthesize the existing scientific literature to provide a detailed technical overview for researchers and professionals in the field of drug development.

Anticancer Activities

This compound has demonstrated promising anticancer properties across various cancer cell lines, including breast, lung, colon, liver, and prostate cancer.[3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[3][5]

Apoptosis Induction

This compound has been shown to induce programmed cell death in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.

-

Mechanism in Non-Small Cell Lung Carcinoma (NSCLC): In H460 NSCLC cells, galbanic acid induces apoptosis by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[5][6] This process is accompanied by the activation of the pro-apoptotic protein Bax and the attenuation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[6] A key finding is the inhibition of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein; overexpression of Mcl-1 was found to block the cytotoxic effects of galbanic acid.[5][6]

-

Synergistic Effects with TRAIL: Galbanic acid potentiates TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in resistant H460/R NSCLC cells.[7][8] This synergistic effect is achieved through the upregulation of death receptor 5 (DR5) and the downregulation of anti-apoptotic proteins such as Bcl-xL, Bcl-2, and XIAP.[7]

Anti-Metastatic and Anti-Angiogenic Effects

Galbanic acid has been observed to inhibit the metastatic potential of cancer cells. In osteosarcoma (OS) cells, it has been shown to alter cell migration, invasion, and adhesion, which is associated with a reduction in the enzymatic activity of matrix metalloproteinases MMP-2 and MMP-9.[9] Furthermore, GBA has demonstrated anti-angiogenic properties.[5]

Signaling Pathway Modulation in Anticancer Activity

The anticancer effects of galbanic acid are mediated through the modulation of several key signaling pathways.

-

Apoptosis Pathway: As detailed above, GBA modulates the Bcl-2 family of proteins and activates the caspase cascade to induce apoptosis.[5][6]

-

Androgen Receptor (AR) Signaling: In prostate cancer cells, galbanic acid has been shown to decrease the abundance and signaling of the androgen receptor, leading to G1 cell cycle arrest.[2]

-

PI3K/Akt/mTOR Pathway: In glioblastoma cells, galbanic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and cell cycle progression.[5]

Mandatory Visualization 1: Apoptosis Signaling Pathway of this compound in NSCLC

Caption: this compound induces apoptosis in NSCLC cells.

Antimicrobial Activities

Galbanic acid has demonstrated notable antimicrobial properties, particularly in potentiating the effects of conventional antibiotics against resistant bacterial strains.

Synergistic Effects with Antibiotics

Studies have shown that galbanic acid can enhance the antibacterial activity of β-lactam and other antibiotics against Staphylococcus aureus.[10]

-

Potentiation of Penicillin G and Cephalexin: In the presence of a sub-inhibitory concentration of galbanic acid (100 µg/mL), the Minimum Inhibitory Concentration (MIC) of penicillin G for S. aureus decreased from 64 µg/mL to 1 µg/mL (a 64-fold decrease), and for cephalexin from 128 µg/mL to 1 µg/mL (a 128-fold decrease).[10]

-

Modulation of Multi-Drug Resistance: Galbanic acid has been shown to potentiate the activity of methicillin, tetracycline, and ciprofloxacin against clinically resistant isolates of S. aureus.[11][12] In the presence of 400 µg/mL of galbanic acid, the MICs of these antibiotics were significantly reduced to less than 1.25 µg/mL.[12]

Mechanism of Antimicrobial Action

The synergistic antimicrobial effect of galbanic acid is attributed to its ability to inhibit bacterial efflux pumps. By blocking these pumps, galbanic acid increases the intracellular concentration of antibiotics, thereby restoring their efficacy against resistant strains.[13]

Quantitative Data on Antimicrobial Activity

| Antibiotic | Organism | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Decrease in MIC | Reference |

| Penicillin G | Staphylococcus aureus | 64 | 1 (with 100 µg/mL GBA) | 64 | [10] |

| Cephalexin | Staphylococcus aureus | 128 | 1 (with 100 µg/mL GBA) | 128 | [10] |

| Methicillin | Resistant S. aureus | 10-80 | <1.25 (with 400 µg/mL GBA) | - | [12] |

| Tetracycline | Resistant S. aureus | 40->80 | <1.25 (with 400 µg/mL GBA) | - | [12] |

| Ciprofloxacin | Resistant S. aureus | 10-20 | <1.25 (with 400 µg/mL GBA) | - | [12] |

Mandatory Visualization 2: Experimental Workflow for Antimicrobial Potentiation

Caption: Workflow for assessing this compound's antibiotic potentiation.

Anti-inflammatory and Antioxidant Activities

While less extensively studied than its anticancer and antimicrobial effects, galbanic acid and its derivatives have shown potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

-

Inhibition of Nitric Oxide (NO) Production: Methyl galbanate, an ester of galbanic acid, has been reported to significantly decrease nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW264.7 cells at a concentration of 10 µM.[2] This suggests an inhibitory effect on inducible nitric oxide synthase (iNOS) expression.[2] Galbanic acid itself did not show a significant effect at the same concentration in this particular study.[2]

-

Regulation of Lipin-2: In fatty liver cells, galbanic acid has been shown to increase the gene and protein expression of lipin-2, which may contribute to a reduction in inflammatory reactions.[14]

Antioxidant Properties

Galbanic acid possesses antioxidant properties, which may contribute to its indirect anti-tumor effects.[3] However, detailed studies quantifying its antioxidant capacity using standard assays are limited in the currently available literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of galbanic acid are crucial for the reproducibility of research findings. The following are generalized methodologies based on the cited literature.

Cytotoxicity and Apoptosis Assays

-

Cell Culture: Cancer cell lines (e.g., H460, A549, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of galbanic acid for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

-

TUNEL Assay for Apoptosis:

-

Treat cells with galbanic acid as described above.

-

Fix and permeabilize the cells.

-

Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP to label the 3'-hydroxyl ends of fragmented DNA.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

-

-

Western Blot Analysis:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PARP).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method for MIC Determination:

-

Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton broth).

-

Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.

-

For combination studies, add a fixed sub-inhibitory concentration of galbanic acid to each well containing the antibiotic dilutions.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities, most notably in the areas of cancer and infectious diseases. Its ability to induce apoptosis in cancer cells and potentiate the effects of antibiotics against resistant bacteria highlights its therapeutic potential. However, the body of research on this compound is still developing, and further studies are warranted.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its anti-inflammatory and antioxidant effects.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

-

Exploring the structure-activity relationships of galbanic acid derivatives to optimize their potency and selectivity.

-

Developing novel drug delivery systems to enhance the bioavailability of galbanic acid.

This in-depth guide serves as a valuable resource for scientists and researchers, providing a solid foundation for future investigations into the therapeutic applications of this compound.

References

- 1. Synthesis, biosynthesis and biological activities of galbanic acid - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The potential therapeutic effects of Galbanic acid on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic Effect of Galbanic Acid via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. galbanic-acid-potentiates-trail-induced-apoptosis-in-resistant-non-small-cell-lung-cancer-cells-via-inhibition-of-mdr1-and-activation-of-caspases-and-dr5 - Ask this paper | Bohrium [bohrium.com]

- 8. Galbanic acid potentiates TRAIL induced apoptosis in resistant non-small cell lung cancer cells via inhibition of MDR1 and activation of caspases and DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Galbanic acid from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. brieflands.com [brieflands.com]

- 13. Effect Of Galbanic Acid, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the Effect of Galbanic Acid on Lipin-1 and Lipin-2 Genes in Fatty Liver Cells with Palmitate - PMC [pmc.ncbi.nlm.nih.gov]

Galbinic Acid in Traditional Medicine: A Technical Guide for Researchers

An In-depth Examination of its Ethnobotanical Roles, Pharmacological Activities, and Molecular Mechanisms

Introduction

Galbinic acid, a prominent sesquiterpene coumarin primarily isolated from various Ferula species, has a long-standing history in traditional medicine, particularly in the Unani and Ayurvedic systems.[1] The oleo-gum-resin of plants such as Ferula assa-foetida, commonly known as asafoetida or "Hing," has been empirically utilized for centuries to address a wide spectrum of ailments, including gastrointestinal disorders, respiratory conditions, and neurological issues.[1][2][3][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing its traditional applications, pharmacological properties, and the molecular pathways it modulates. The guide includes quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Traditional Medicine Context

The genus Ferula is a cornerstone of traditional medicine in regions spanning from the Mediterranean to Central Asia.[3] The resin derived from these plants, rich in bioactive compounds like this compound, has been traditionally prescribed for a variety of conditions.

Ethnobotanical Uses and Dosage

In traditional Indian and Iranian medicine, the oleo-gum-resin of Ferula species has been used to treat asthma, bronchitis, intestinal parasites, and stomachaches.[1][4] It has also been employed as a carminative, antispasmodic, expectorant, and sedative.[5] While dosages in traditional medicine are often not standardized, historical texts and contemporary practices suggest a daily intake of 200 to 500 mg of the resin for medicinal purposes.[5] In Ayurveda, the recommended oral dose for adults for digestive and respiratory ailments typically ranges from 125 mg to 500 mg per day.[[“]]

| Traditional Use | Plant Part Used | Geographic Region | Typical Dosage (Resin) |

| Digestive Disorders (flatulence, stomachache) | Oleo-gum-resin | India, Iran | 125-500 mg/day[5][[“]] |

| Respiratory Ailments (asthma, bronchitis) | Oleo-gum-resin | India, Iran | 125-500 mg/day[1][[“]] |

| Intestinal Parasites | Oleo-gum-resin | Nepal, Iran | Not specified |

| Neurological Conditions (hysteria, epilepsy) | Oleo-gum-resin | Iran, Morocco | Not specified |

| Whooping Cough | Oleo-gum-resin | Afghanistan | Not specified |

Pharmacological Activities of this compound

Modern scientific investigation has begun to validate the traditional uses of Ferula species and has identified this compound as a key contributor to their therapeutic effects. The compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.

Quantitative Data on Biological Activities

The following table summarizes the key pharmacological activities of galbanic acid with available quantitative data.

| Activity | Model System | Key Findings | Reference |

| Anticancer | Prostate Cancer Cells (LNCaP) | Preferentially suppressed AR-positive cell growth. | Zhang et al., 2012 |

| Anticancer | Breast Cancer Cells (MCF-7, MDA-MB-231) | Investigated for anticancer properties. | Request PDF |

| Antibacterial | Staphylococcus aureus | Enhanced activity of penicillin G and cephalexin. MIC of penicillin G decreased from 64 to 1 µg/mL and cephalexin from 128 to 1 µg/mL in the presence of 100 µg/mL galbanic acid.[7] | Shahverdi et al., 2007[7] |

| Antiviral | Influenza A virus (H1N1) | In vitro activity demonstrated. | Iranshahi et al., 2008 |

| Antileishmanial | Leishmania major promastigotes | Showed antileishmanial activity. | Iranshahi et al., 2007 |

| Anticoagulant | In vitro assays | Demonstrated anticoagulant properties. | Iranshahi et al., 2008 |

Experimental Protocols

The isolation and characterization of this compound are critical steps for its study and potential therapeutic application. The following section outlines the general methodologies employed in the extraction, purification, and identification of this compound.

Isolation and Purification of this compound from Ferula Species

A representative workflow for the isolation and purification of this compound is presented below. This protocol is a composite based on methodologies described in the literature.

Detailed Steps:

-

Plant Material: The oleo-gum-resin of Ferula assa-foetida is collected and dried.

-

Extraction: The dried resin is subjected to solvent extraction, typically with a non-polar solvent such as hexane or a moderately polar solvent like acetone, to isolate the less polar constituents, including sesquiterpene coumarins.

-

Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

-

Column Chromatography: The concentrated extract is subjected to column chromatography over silica gel. A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. A reported Rf value for galbanic acid is 0.336 on a TLC plate.[7]

-

Further Purification: Fractions enriched with this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The purified compound is subjected to spectroscopic analysis for structural confirmation.

Characterization of this compound

The structure of isolated this compound is typically confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[7][8]

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and elemental composition of the compound.[8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anticancer activity, in particular, has been linked to its influence on the androgen receptor and cell cycle regulation pathways.

Androgen Receptor (AR) Signaling Pathway in Prostate Cancer

This compound has been shown to downregulate the androgen receptor, a key driver of prostate cancer growth and progression.

Cell Cycle Regulation Pathway

This compound can induce G1 cell cycle arrest in prostate cancer cells by inhibiting the cyclin/CDK4/6 pathway.

AMPK Pathway in Lipid Metabolism

Recent studies suggest that this compound can also act as a regulator of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and lipid metabolism.

Conclusion and Future Directions

This compound, a natural product with deep roots in traditional medicine, presents a compelling case for further scientific exploration. Its diverse pharmacological activities, particularly its anticancer effects through the modulation of the androgen receptor and cell cycle pathways, highlight its potential as a lead compound for the development of novel therapeutics. The information presented in this technical guide, from its traditional uses and quantitative biological data to detailed experimental approaches and signaling pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecule. Future research should focus on conducting more robust clinical trials to validate its efficacy and safety in humans, as well as exploring its synergistic effects with existing chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. consensus.app [consensus.app]

- 7. Galbanic acid from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proposed binding mechanism of galbanic acid extracted from Ferula assa-foetida to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Galbinic Acid from Lichens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a depsidone with potential biological activities, is a secondary metabolite found in various lichen species, notably within the genus Usnea.[1] This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from lichens, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below are based on established methods for the extraction and separation of lichen metabolites.

Data Presentation

While specific quantitative data for this compound isolation is limited in publicly available literature, the following table provides analogous data for the well-studied lichen compound, usnic acid, which is often co-extracted with this compound from Usnea species. This data can serve as a benchmark for expected yields and purity when applying similar methods to this compound isolation.

| Parameter | Value | Lichen Species | Extraction Method | Purification Method | Reference |

| Extraction Yield (Crude Extract) | 6.36 - 12.52% (w/w) | Usnea barbata | Acetone/Ethanol Extraction | - | [2] |

| Compound Yield (Usnic Acid) | 1.45 ± 0.07% (w/w) | Usnea barbata | Acetone Extraction | HPLC | [3] |

| Compound Purity (Usnic Acid) | 89.36% | Usnea barbata | - | UHPLC | [2] |

| Solubility of Usnic Acid (Analogous) | Acetone: 636.72 mg/100 mL | Cladonia uncialis | - | - | [1] |

| Solubility of Usnic Acid (Analogous) | Ethyl Acetate: 656.72 mg/100 mL | Cladonia uncialis | - | - | [1] |

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation and purification of this compound from lichen material.

Protocol 1: Extraction of Crude Lichen Metabolites

This protocol details the initial extraction of secondary metabolites, including this compound, from the lichen thallus.

Materials:

-

Dried and ground lichen material (Usnea undulata or other suitable Usnea species)

-

Acetone (analytical grade)

-

Methanol (analytical grade)

-

Soxhlet extractor or large conical flasks

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Lichen Material: Clean the collected lichen thalli of any debris and dry them at room temperature in a well-ventilated area. Once completely dry, grind the lichen material into a fine powder using a blender or a mortar and pestle.

-

Solvent Extraction:

-

Maceration: Place the powdered lichen material in a large conical flask and add acetone at a solid-to-solvent ratio of 1:10 (w/v). Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered lichen material in a thimble and extract with acetone using a Soxhlet apparatus for 8-12 hours.

-

-

Filtration and Concentration: Filter the acetone extract through filter paper to remove the solid lichen residue. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Drying: Dry the resulting crude extract under a vacuum to remove any residual solvent. The dried extract will contain a mixture of lichen metabolites, including this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract using column chromatography.

Materials:

-

Crude lichen extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of n-hexane and ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess solvent, ensuring the top of the silica gel bed does not run dry.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (n-hexane with a small percentage of ethyl acetate) and load it carefully onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example, start with n-hexane:ethyl acetate (9:1), then progress to 8:2, 7:3, and so on.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in separate collection tubes.

-

TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., toluene:dioxane:acetic acid - 180:45:5 v/v/v). Visualize the spots under a UV lamp at 254 nm. Fractions containing spots with the same retention factor (Rf) value corresponding to this compound should be pooled together.

-

Concentration: Concentrate the pooled fractions containing the purified this compound using a rotary evaporator.

Protocol 3: Further Purification by Preparative Thin Layer Chromatography (pTLC)

For higher purity, the fractions obtained from column chromatography can be further purified using pTLC.

Materials:

-

Partially purified this compound fractions from Protocol 2

-

Preparative TLC plates (silica gel 60 F254, 1-2 mm thickness)

-

Developing chamber for pTLC

-

Scraper or spatula

-

Methanol or acetone (for extraction from silica)

-

Centrifuge and centrifuge tubes

Procedure:

-

Sample Application: Dissolve the partially purified this compound in a minimal amount of a suitable solvent and apply it as a narrow band across the origin of the pTLC plate.

-

Development: Develop the pTLC plate in an appropriate solvent system, similar to the one used for analytical TLC monitoring.

-

Visualization and Scraping: After development, visualize the bands under a UV lamp. Carefully scrape the silica gel band corresponding to this compound into a clean container.

-

Extraction: Add a suitable solvent (e.g., methanol or acetone) to the scraped silica gel to extract the compound. Vortex or sonicate the mixture to ensure efficient extraction.

-

Isolation: Centrifuge the mixture to pellet the silica gel. Carefully decant the supernatant containing the purified this compound. Repeat the extraction process on the silica gel pellet to maximize recovery.

-

Final Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator or a stream of nitrogen to obtain the purified this compound.

Protocol 4: Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR and 13C NMR spectra to confirm the chemical structure of this compound. The spectral data should be compared with published literature values.

-

Mass Spectrometry (MS): Determine the molecular weight of the isolated compound to further confirm its identity.

Mandatory Visualizations

Caption: Experimental workflow for this compound isolation.

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for High-Yield Extraction of Galbinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galbinic acid, a depsidone lichen metabolite, has garnered interest for its notable biological activities, including antibacterial and potential anti-inflammatory properties.[1][2] This document provides detailed protocols for high-yield extraction of this compound from its natural source, lichens of the Usnea genus, with a focus on both conventional and modern extraction techniques. The information is intended to guide researchers in obtaining this compound for further investigation and development.

Data Presentation: Comparative Yields of this compound Extraction

The yield of this compound is influenced by the extraction method, solvent, and the specific lichen species. Below is a summary of reported yields from different extraction protocols. It is important to note that direct comparative studies are limited, and the data is compiled from different sources.

| Extraction Method | Lichen Species | Solvent | Starting Material | Yield of this compound | Reference |

| Maceration | Usnea cornuta | Methanol | 50 g | 400 mg (0.8%) | [1] |

| Microwave-Assisted Extraction (MAE) | Crustose Lichens | Tetrahydrofuran (THF) | 250 mg | 83-95% recovery of total depsidones* | [3] |

*Note: This study optimized MAE for depsidones like norstictic acid, not specifically this compound. The high recovery suggests the method's potential for high-yield extraction of similar compounds like this compound.

Experimental Protocols

Protocol 1: Maceration for Isolation of this compound

This protocol describes a conventional method for the extraction and isolation of this compound from Usnea cornuta.

Materials:

-

Dried and ground Usnea cornuta lichen

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Glassware (beakers, flasks, chromatography column)

Procedure:

-

Extraction:

-

Macerate 50 g of dried, powdered Usnea cornuta in 1.2 L of methanol for 24 hours at room temperature.

-

Filter the extract to remove the solid lichen material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.[1]

-

Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

-

Protocol 2: High-Yield Microwave-Assisted Extraction (MAE) of Depsidones (Adaptable for this compound)

This protocol is based on an optimized MAE method for depsidones from crustose lichens and can be adapted for the high-yield extraction of this compound from Usnea species.

Materials:

-

Dried and ground Usnea species (e.g., Usnea undulata or Usnea cornuta)

-

Tetrahydrofuran (THF)

-

Microwave extractor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Extraction:

-

Isolation:

-

Filter the extract to separate the lichen residue.

-

Wash the residue with a small amount of fresh THF to ensure complete recovery of the extract.

-

Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract rich in depsidones, including this compound.

-

-

Purification:

-

The crude extract can be further purified using column chromatography as described in Protocol 1 to isolate pure this compound.

-

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Conceptual Diagram of this compound's Biological Activities

A detailed signaling pathway for this compound has not yet been fully elucidated in the scientific literature. The following diagram illustrates its known biological targets and effects based on current research.

Caption: Known biological activities and targets of this compound.

References

Application Notes and Protocols for the Synthesis of Galbinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a naturally occurring depsidone found in lichens such as Usnea undulata, has garnered interest within the scientific community for its potential therapeutic properties.[1] Depsidones are a class of polyphenolic compounds characterized by a dibenzo[b,e][1][2]dioxepin-11-one ring system. This compound and other depsidones have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3] These properties make this compound and its derivatives attractive scaffolds for drug discovery and development.

This document provides an overview of the biological activities of this compound, a proposed synthetic strategy for its derivatives based on established methods for related depsidones, and protocols for assessing its biological effects.

Biological Activities of this compound

This compound has been shown to possess notable antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria.[1][4] Furthermore, studies on a group of depsidones including this compound have indicated its potential as an anti-inflammatory and antigout agent through the inhibition of key enzymes such as 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and xanthine oxidase (XO).[3]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Bacillus cereus | Gram-positive | 62.5 | [1][4] |

| Bacillus subtilis | Gram-positive | 62.5 | [1] |

| Staphylococcus aureus | Gram-positive | 250 | [1][4] |

| Staphylococcus epidermidis | Gram-positive | >250 | [1][4] |

| Escherichia coli | Gram-negative | 125 | [1] |

| Shigella sonnei | Gram-negative | >250 | [1] |

Proposed Synthetic Strategy for this compound Derivatives

As of this writing, a specific total synthesis for this compound has not been extensively reported in the literature. However, based on established synthetic routes for structurally similar depsidones such as variolaric acid, psoromic acid, diploicin, and grayanic acid, a plausible synthetic strategy can be proposed.[5][6][7][8] The core of this strategy involves the formation of a diaryl ether linkage, followed by an intramolecular cyclization to construct the characteristic depsidone ring system.

A key and widely employed method for the diaryl ether formation in depsidone synthesis is the Ullmann condensation.[6][8] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. Subsequent intramolecular esterification or acylation leads to the formation of the seven-membered lactone ring of the depsidone core.

Logical Workflow for Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis and for evaluating the biological activity of the resulting compounds. Researchers should adapt these methods based on the specific functionalities of the target derivatives.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation

Objective: To synthesize the diaryl ether precursor of the depsidone.

Materials:

-

Functionalized phenol (Ring A precursor)

-

Functionalized aryl halide (Ring B precursor)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the functionalized phenol, functionalized aryl halide, copper(I) iodide, and the base.

-

Add the anhydrous solvent and stir the mixture.

-

Heat the reaction mixture to a temperature appropriate for the specific substrates (typically between 100-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired diaryl ether.

Protocol 2: Intramolecular Cyclization to form the Depsidone Core

Objective: To cyclize the diaryl ether to form the depsidone ring system.

Materials:

-

Diaryl ether precursor

-

A suitable reagent for intramolecular acylation or esterification (e.g., trifluoroacetic anhydride (TFAA), or activation of a carboxylic acid group followed by cyclization)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Inert atmosphere

Procedure:

-

Dissolve the diaryl ether precursor in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

-

Slowly add the cyclizing agent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction carefully (e.g., with saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the depsidone derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

-

This compound derivative stock solution

-

Bacterial strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial dilution of the this compound derivative in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria and medium, no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours).

-

After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Putative Signaling Pathway Modulation

Based on the known inhibitory activities of this compound and other depsidones on enzymes involved in inflammation, a putative signaling pathway can be illustrated.[3] The inhibition of COX-1/2 and 5-LOX disrupts the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of xanthine oxidase can reduce the production of uric acid and reactive oxygen species, which is relevant to gout and oxidative stress.

Caption: Inhibition of pro-inflammatory and gout-related pathways by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery. The proposed synthetic strategies, based on established depsidone syntheses, provide a framework for accessing novel analogs. The provided protocols for biological evaluation will aid in the characterization of their therapeutic potential. Further research is warranted to fully elucidate the mechanisms of action and to optimize the synthetic routes for these intriguing natural product scaffolds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 56691-88-4(this compound) | Kuujia.com [kuujia.com]

- 3. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. f 12 — TargetMol Chemicals [targetmol.com]

- 5. Depsidone synthesis. Part 13. The total synthesis of variolaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Psoromic acid - Wikipedia [en.wikipedia.org]

- 8. Depsidone synthesis. Part II. Diploicin and gangaleoidin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]